Cas no 478078-54-5 ((E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide)

(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a synthetic organic compound featuring a propenamide backbone with phenyl and thienyl substituents. Its structure incorporates both aromatic and heteroaromatic moieties, enhancing its potential for applications in medicinal chemistry and material science. The presence of the thienyl group may contribute to unique electronic properties, while the carbonyl and amide functionalities offer reactivity for further derivatization. This compound is of interest in drug discovery due to its potential as a scaffold for bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, making it a valuable intermediate in synthetic organic research.
(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide structure
478078-54-5 structure
商品名:(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
CAS番号:478078-54-5
MF:
メガワット:
CID:4653615

(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide 化学的及び物理的性質

名前と識別子

    • (E)-N-(2-OXO-2-PHENYLETHYL)-2-PHENYL-3-(2-THIENYL)-2-PROPENAMIDE
    • (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide

(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
7R-0262-1MG
(E)-N-(2-oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
478078-54-5 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
7R-0262-10G
(E)-N-(2-oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
478078-54-5 >90%
10g
£5775.00 2025-02-09
TRC
E160535-25mg
(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
478078-54-5
25mg
$ 230.00 2022-04-29
Key Organics Ltd
7R-0262-1G
(E)-N-(2-oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
478078-54-5 >90%
1g
£770.00 2025-02-09
A2B Chem LLC
AI75833-500mg
(2E)-N-(2-oxo-2-phenylethyl)-2-phenyl-3-(thiophen-2-yl)prop-2-enamide
478078-54-5 >90%
500mg
$720.00 2024-04-19
Key Organics Ltd
7R-0262-0.5G
(E)-N-(2-oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
478078-54-5 >90%
0.5g
£385.00 2025-02-09
TRC
E160535-50mg
(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
478078-54-5
50mg
$ 380.00 2022-04-29
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00876889-1g
(2E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(thiophen-2-yl)prop-2-enamide
478078-54-5 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI75833-1g
(2E)-N-(2-oxo-2-phenylethyl)-2-phenyl-3-(thiophen-2-yl)prop-2-enamide
478078-54-5 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI75833-10mg
(2E)-N-(2-oxo-2-phenylethyl)-2-phenyl-3-(thiophen-2-yl)prop-2-enamide
478078-54-5 >90%
10mg
$240.00 2024-04-19

(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide 関連文献

(E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamideに関する追加情報

Introduction to (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS No. 478078-54-5)

The compound (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide, identified by its CAS number 478078-54-5, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and the development of novel therapeutic agents.

At the core of its chemical structure lies a conjugated system comprising a phenyl ring, a thiophene moiety, and an amide functional group. The presence of these structural elements not only contributes to the compound's unique electronic properties but also opens up possibilities for diverse biological interactions. The amide group, in particular, is a well-known pharmacophore that frequently appears in drug molecules due to its ability to form hydrogen bonds and participate in hydrophobic interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of this compound. Studies have indicated that the conjugation between the phenyl and thiophene rings may influence the compound's photophysical properties, making it a candidate for applications in photochemical research and potentially in the development of light-sensitive pharmaceuticals.

The synthesis of (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide presents a formidable challenge due to the complexity of its molecular architecture. However, modern synthetic methodologies, including cross-coupling reactions and transition-metal catalysis, have made significant strides in facilitating the construction of such intricate molecules. These techniques have not only improved yield and purity but have also opened up new avenues for structural diversification.

In the realm of medicinal chemistry, the exploration of heterocyclic compounds has been particularly fruitful. The thiophene ring, a key component of this molecule, is known for its presence in numerous bioactive natural products and synthetic drugs. Its ability to modulate electronic properties and influence biological activity makes it a valuable scaffold for drug discovery. The incorporation of additional functional groups, such as the amide moiety, further enhances its potential as a pharmacological tool.

Current research is focused on understanding the biological activity of (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide. Preliminary studies suggest that it may exhibit properties relevant to inflammation modulation and pain management. The amide group's interaction with biological targets such as enzymes and receptors is being extensively investigated to uncover potential therapeutic benefits. Additionally, the compound's stability under various physiological conditions is being assessed to determine its suitability for further development.

The role of computational tools in analyzing molecular interactions cannot be overstated. Advanced software packages allow researchers to simulate how this compound might bind to biological targets at an atomic level. These simulations provide valuable insights into binding affinities, orientation preferences, and potential side effects. Such data is crucial for guiding experimental design and optimizing lead compounds for clinical trials.

The synthesis and characterization of analogs of (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide are ongoing areas of investigation. By modifying specific structural features, researchers aim to enhance pharmacological activity while minimizing adverse effects. This iterative process involves careful consideration of electronic distributions, steric hindrance, and metabolic stability. Each modification provides new insights into the structure-activity relationships governing this class of compounds.

The integration of machine learning techniques into drug discovery has revolutionized the way new compounds are identified and optimized. Algorithms can predict biological activity based on structural features, significantly reducing the time required for hit identification. As such methodologies continue to evolve, they are expected to play an increasingly pivotal role in the development pipeline for compounds like (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide.

In conclusion, (E)-N-(2-Oxo-2-phenylethyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS No. 478078-54-5) exemplifies the intersection of synthetic chemistry and medicinal biology. Its complex structure offers both challenges and opportunities for researchers aiming to develop novel therapeutic agents. With ongoing advancements in synthetic techniques and computational methods, this compound remains at the forefront of pharmaceutical innovation.

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